Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)

2,3-Dimethoxybenzaldehyde is a versatile aromatic aldehyde with two methoxy substituents. It exhibits excellent stability and high purity, making it ideal for use in organic synthesis. This compound facilitates various reactions, including nucleophilic addition and ring-closing reactions, due to its reactive aromatic system. Its precise structure and purity ensure reliable performance in research and industrial applications.
2,3-Dimethoxybenzaldehyde structure
2,3-Dimethoxybenzaldehyde structure
商品名:2,3-Dimethoxybenzaldehyde
CAS番号:86-51-1
MF:C9H10O3
メガワット:166.173902988434
MDL:MFCD00003309
CID:34379
PubChem ID:66581

2,3-Dimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,3-Dimethoxybenzaldehyde
    • o-veratraldehyde
    • 3,5-Dimethylsalicylic acid
    • 3,5-Dihydroxypropiophenone
    • 4-Diethoxybenzene
    • 2,3-dimethoxtbenzaldehyde
    • 2,3-Dimethoxybenzald
    • 2,3-dimethoxy-benzaldehyde
    • 2,3-dimethoxylbenzaldehyde
    • 2,3-dimethoxyphenylaldehyde
    • 2,3-dimethyoxybenzaldehyde
    • 2-VERATRALDEHYDE
    • 3-DiMethoxybenzaldehyde
    • dimethoxybenzaldehyde
    • Orthoveratraldehyde
    • O-VERATRIC ALDEHYDE
    • o-Veratraldehyde(6CI,7CI,8CI)
    • Benzaldehyde,2,3-dimethoxy-
    • 5,6-Dimethoxybenzaldehyde
    • NSC403661
    • NSC 51953
    • NSC 6314
    • Benzaldehyde, 2,3-dimethoxy-
    • 8ALP3SY00L
    • JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • Benzaldehyde,3-dimethoxy-
    • PubChem8216
    • Benzaldehyde, dimethoxy-
    • UPCMLD00WStructure66
    • o-Veratraldehyde (8CI)
    • Spectrum2_001964
    • 2,3 dimethoxybenzaldehyde
    • 2,3-Dimethoxy-benzaldehyd
    • 2, 3 dimethoxybenzaldehyde
    • KSC257E1J
    • W-104065
    • UNII-8ALP3SY00L
    • DTXSID80235333
    • NSC 403661
    • VERATRALDEHYDE, O-
    • Z104472922
    • AKOS000118970
    • 2,3-Dimethoxybenzaldehyde-d6
    • SPBio_002087
    • NSC-51953
    • 86-51-1
    • AC-24169
    • MFCD00003309
    • CHEMBL3039102
    • NSC-6314
    • BCP10425
    • SY003539
    • BIDD:ER0646
    • 2,3-Dimethoxybenzaldehyde, 98%
    • AS-11994
    • STK498192
    • HY-41407
    • FT-0601053
    • LS-25014
    • AI3-00141
    • AM20060739
    • EN300-19139
    • BP-11464
    • A841692
    • 2,3-dimethoxybenzaldehyd
    • CCG-39482
    • EINECS 201-677-7
    • s4778
    • D0625
    • BBL008737
    • InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
    • NSC-403661
    • 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
    • NSC6314
    • NSC51953
    • F2190-0611
    • SCHEMBL319070
    • Q27270112
    • CS-M3620
    • 2,3-Dimethoxybenzaldehyde (ACI)
    • o-Veratraldehyde (6CI, 7CI, 8CI)
    • NS00039131
    • oVeratraldehyde
    • oVeratraldehyde (8CI)
    • o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
    • DB-056932
    • Benzaldehyde, 2,3dimethoxy (9CI)
    • Benzaldehyde, 2,3-dimethoxy-(9CI)
    • DTXCID80157824
    • CHEBI:228697
    • Benzaldehyde, 2,3dimethoxy
    • MDL: MFCD00003309
    • インチ: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
    • InChIKey: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(OC)=C(OC)C=CC=1
    • BRN: 908264

計算された属性

  • せいみつぶんしりょう: 166.06300
  • どういたいしつりょう: 166.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.1708 (rough estimate)
  • ゆうかいてん: 52.0 to 55.0 deg-C
  • ふってん: 256°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.5500 (estimate)
  • ようかいど: Solubility in methanol with almost transparency.
  • PSA: 35.53000
  • LogP: 1.51630
  • かんど: Air Sensitive
  • ようかいせい: 水に溶けない、アルコールに溶けない

2,3-Dimethoxybenzaldehyde セキュリティ情報

2,3-Dimethoxybenzaldehyde 税関データ

  • 税関コード:29124900
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2,3-Dimethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB116025-500 g
2,3-Dimethoxybenzaldehyde, 98%; .
86-51-1 98%
500g
€214.00 2023-05-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48992-1g
2,3-Dimethoxybenzaldehyde (o-Veratraldehyde)
86-51-1 98%
1g
¥445.00 2023-09-08
Chemenu
CM255406-500g
2,3-Dimethoxybenzaldehyde
86-51-1 95+%
500g
$153 2022-05-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032770-100g
2,3-Dimethoxybenzaldehyde
86-51-1 98%
100g
¥1151 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032770-25g
2,3-Dimethoxybenzaldehyde
86-51-1 98%
25g
¥402 2024-05-21
Life Chemicals
F2190-0611-5g
"2,3-Dimethoxybenzaldehyde"
86-51-1 95%+
5g
$60.0 2023-11-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003539-25g
2,3-Dimethoxybenzaldehyde
86-51-1 ≥98%
25g
¥29.00 2024-07-09
Alichem
A014000378-500mg
2,3-Dimethoxybenzaldehyde
86-51-1 97%
500mg
$847.60 2023-08-31
Chemenu
CM255406-1000g
2,3-Dimethoxybenzaldehyde
86-51-1 95+%
1000g
$224 2021-06-16
ChemScence
CS-M3620-1000g
2,3-Dimethoxybenzaldehyde
86-51-1 99.99%
1000g
$156.0 2021-09-02

2,3-Dimethoxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium tert-butoxide ,  Tempo ,  Copper bromide (CuBr2) ,  Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-pyridinylmethylene)amino]propyl]s… Solvents: Acetonitrile ,  Water ;  4 h, 25 °C
リファレンス
Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand
Hu, Zhenzhong; et al, Applied Catalysis, 2012, 413, 413-414

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  23 h, 60 °C
リファレンス
Studies on synthesis of quinonylidene Hoveyda-type complexes
Grudzien, Krzysztof; et al, Applied Organometallic Chemistry, 2015, 29(5), 322-327

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ;  rt → 150 °C; 11 h, 150 °C
リファレンス
Study on green synthesis of O-veratraldehyde
Pan, Shu-gang; et al, Anhui Nongye Kexue, 2009, 37(1), 13-15

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Dipotassium chromate (K2CrO4) Solvents: Water
リファレンス
The synthesis of 2,3-dimethoxybenzaldehyde (ο-veratraldehyde)
Nagai, Yoshio; et al, Nippon Kagaku Kaishi (1921-47), 1952, , 45-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, chlorate (1:1) Catalysts: Aluminum chloride Solvents: Acetonitrile
リファレンス
Oxidation of alcohols with benzyltriphenylphosphonium chlorate under non-aqueous conditions
Hajipour, A. R.; et al, Phosphorus, 2001, 176, 1-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  4 h, 80 °C
リファレンス
Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source
Sun, Guanglong; et al, Organic Letters, 2017, 19(16), 4235-4238

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Probing Persistent Intramolecular C-H···X (X = O, S, Br, Cl, and F) Bonding in Solution Using Benzyl Meldrum's Acid Derivatives
Fillion, Eric; et al, Journal of Organic Chemistry, 2009, 74(3), 1259-1267

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  42 h, 45 °C
リファレンス
Synthesis and Properties of Bimetallic Hoveyda-Grubbs Metathesis Catalysts
Grudzien, Krzysztof; et al, Organometallics, 2012, 31(9), 3636-3646

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
リファレンス
The 2-aminotetralin system as a structural base for new dopamine- and melatonin-receptor agents
Copinga, Swier, 1994, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
リファレンス
Synthesis of Potentially Carcinogenic Higher Oxidized Metabolites of Dibenz[a,j]anthracene and Benzo[c]chrysene
Harvey, Ronald G.; et al, Journal of Organic Chemistry, 1998, 63(23), 8118-8124

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 80 °C
リファレンス
Design, synthesis and evaluation of curcumin-based fluorescent probes to detect Aβ fibrils
Sato, Taki; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3520-3525

ごうせいかいろ 12

はんのうじょうけん
リファレンス
A new synthesis of anthraquinones using dihydrooxazoles and grignard reagents derived from Mg(anthracene)(THF)3
Nicoletti, Teresa M.; et al, Journal of the Chemical Society, 1990, (1), 133-8

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  2 h, reflux
リファレンス
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2005, (3), 577-580

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 60 °C
リファレンス
New short synthesis of (5)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide. Dopamine D2 receptor
Joshua, Alummoottil V.; et al, Synthetic Communications, 2008, 38(3), 434-440

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, rt
リファレンス
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Triethylsilane Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  12 h, 50 °C
リファレンス
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
リファレンス
Stability study and structure determination of degradation products of a new positive inotropic agent, E-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FR58664), in acidic solution
Kitamura, Satoshi; et al, Iyakuhin Kenkyu, 1990, 21(5), 982-8

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Benzene
リファレンス
A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol
Tyman, John H. P.; et al, Chemistry and Physics of Lipids, 2002, 120(1-2), 101-108

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Electron-impact induced loss of C-5 and C-8 substituents in 1,2,3,4-tetrahydroisoquinolines. II: Synthesis of C-8 substituted 1,2,3,4-tetrahydroisoquinolines
Mayer, Klaus K.; et al, Archiv der Pharmazie (Weinheim, 1983, 316(9), 801-12

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane ,  Water ;  10 min, rt
リファレンス
An efficient catalytic deprotection of thioacetals employing bismuth triflate: synthesis of pyrrolo[2,1-c] [1,4] benzodiazepines
Kamal, Ahmed; et al, Tetrahedron Letters, 2003, 44(14), 2857-2860

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dichloromethane
1.2 Reagents: Diisobutylaluminum hydride
リファレンス
One pot conversion of carboxylic acids to aldehydes with DIBAL-H
Chandrasekhar, S.; et al, Tetrahedron Letters, 1998, 39(8), 909-910

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate Solvents: Acetone
リファレンス
Synthesis of β-(2,3-dihydroxybenzoyl)butyric acid
Wang, Dexin; et al, Huaxue Xuebao, 1986, 44(7), 692-4

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Aliphatic and alicyclic aldehydes: synthesis by reduction or by reduction followed by hydrolysis
Harcken, C., Science of Synthesis, 2007, 25, 65-135

2,3-Dimethoxybenzaldehyde Raw materials

2,3-Dimethoxybenzaldehyde Preparation Products

2,3-Dimethoxybenzaldehyde 関連文献

2,3-Dimethoxybenzaldehydeに関する追加情報

Introduction to 2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1)

2,3-Dimethoxybenzaldehyde, identified by the chemical abstracts service number 86-51-1, is a significant aromatic aldehyde compound with a molecular formula of C₈H₈O₂. This compound belongs to the class of methoxy-substituted benzaldehydes, which have garnered considerable attention in the fields of organic synthesis, pharmaceutical chemistry, and material science due to their versatile reactivity and structural properties.

The structural motif of 2,3-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions, separated by a formyl group at the 1 position. This arrangement imparts unique electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of both electron-donating methoxy groups and an electron-withdrawing formyl group creates a balance that influences its reactivity in various chemical transformations.

In recent years, 2,3-dimethoxybenzaldehyde has been extensively studied for its potential applications in pharmaceutical research. Its aromatic structure allows for facile functionalization, enabling the synthesis of more complex molecules. One notable area of research involves its use as a precursor in the development of bioactive compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that are prevalent in many pharmacologically active agents.

Moreover, 2,3-dimethoxybenzaldehyde has found applications in the synthesis of natural product analogs. Researchers have leveraged its structural framework to create derivatives with enhanced biological activity. Notably, modifications at the methoxy and aldehyde positions have been explored to modulate interactions with biological targets. This approach has led to the discovery of novel compounds with potential therapeutic value, particularly in the realm of antimicrobial and anti-inflammatory agents.

The compound's reactivity also makes it a valuable tool in polymer chemistry. 2,3-Dimethoxybenzaldehyde can participate in condensation reactions to form polymers with specific properties. These polymers exhibit interesting optical and electronic characteristics, making them suitable for applications in organic electronics and advanced materials. The methoxy groups contribute to solubility and processability, while the aldehyde functionality allows for further cross-linking and network formation.

Recent advancements in computational chemistry have further highlighted the importance of 2,3-dimethoxybenzaldehyde. Molecular modeling studies have provided insights into its interaction with biological receptors, aiding in the rational design of drug candidates. These simulations have helped researchers predict binding affinities and optimize molecular structures for improved efficacy. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

Another emerging field where 2,3-dimethoxybenzaldehyde is making strides is in green chemistry initiatives. Efforts to develop sustainable synthetic routes for this compound have led to innovations in catalytic processes and solvent systems. By reducing waste and energy consumption, these methods align with global efforts to promote environmentally friendly chemical practices. The development of greener synthetic pathways not only enhances efficiency but also supports regulatory compliance and corporate social responsibility.

The versatility of 2,3-dimethoxybenzaldehyde extends to its role as a flavoring agent in the food industry. Derivatives derived from this compound contribute unique aromatic profiles to various food products. Its safe profile and established use as a flavoring agent make it a preferred choice for food manufacturers seeking natural-sourced aromas without compromising on quality or safety.

In conclusion,2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, polymer development, and sustainable chemistry initiatives. As research continues to uncover new possibilities for this molecule,2,3-dimethoxybenzaldehyde is poised to remain at the forefront of chemical innovation.

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